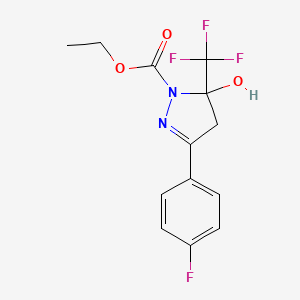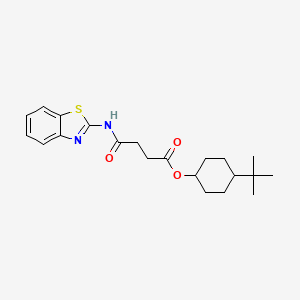![molecular formula C25H25N5O5S B11643254 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide](/img/structure/B11643254.png)
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazin-1-yl group, a sulfamoyl group, and a methoxybenzamide group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with phthalazin-1-amine under specific conditions to form the phthalazin-1-yl intermediate. This intermediate is then reacted with 3-[(2-hydroxyethyl)sulfamoyl]-4-methylphenylamine to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phthalazines.
科学的研究の応用
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include the inhibition of signal transduction pathways or the modulation of gene expression.
類似化合物との比較
Similar Compounds
- 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-chlorobenzamide
- 5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-ethoxybenzamide
Uniqueness
5-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
特性
分子式 |
C25H25N5O5S |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
5-[[4-[3-(2-hydroxyethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl]amino]-2-methoxybenzamide |
InChI |
InChI=1S/C25H25N5O5S/c1-15-7-8-16(13-22(15)36(33,34)27-11-12-31)23-18-5-3-4-6-19(18)25(30-29-23)28-17-9-10-21(35-2)20(14-17)24(26)32/h3-10,13-14,27,31H,11-12H2,1-2H3,(H2,26,32)(H,28,30) |
InChIキー |
XYIDDLMUWWVVTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11643200.png)
![2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)
![8-(4-chlorobenzoyl)-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11643208.png)
![ethyl 4-(5-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11643219.png)
![N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11643220.png)
![11-(3-methoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643224.png)


![ethyl 4-[(4Z)-3-methyl-5-oxo-4-{[1-(4-sulfamoylphenyl)-1H-pyrrol-2-yl]methylidene}-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11643236.png)
![N-[(1Z)-8-ethoxy-4,4,5-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-methylaniline](/img/structure/B11643238.png)
![Ethyl 4-{3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}piperazine-1-carboxylate](/img/structure/B11643245.png)
![N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(3-methoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide](/img/structure/B11643249.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643252.png)
